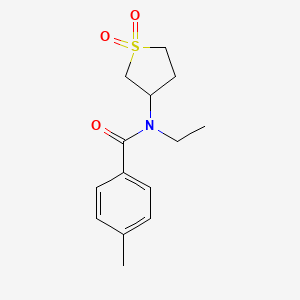

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-15(13-8-9-19(17,18)10-13)14(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMISKCCOFALHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cell types.

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion homeostasis in the cell. This can have downstream effects on various cellular processes that are sensitive to changes in membrane potential, such as the firing of action potentials in neurons.

Pharmacokinetics

It has been reported that compounds in this series displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds.

Result of Action

The activation of GIRK channels by this compound leads to a decrease in cellular excitability. This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24N2O8S3

- Molecular Weight : 480.58 g/mol

- CAS Number : 951984-36-4

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydrothiophene Ring : This is achieved through cyclization reactions involving suitable diene and sulfur sources.

- Oxidation to Sulfone : The tetrahydrothiophene ring is oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Coupling with Benzamide Derivatives : The final step involves coupling the sulfone derivative with 4-methylbenzamide to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising results against various bacterial strains, particularly Gram-negative bacteria, which are often resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens.

| Fungal Strain | Median Effective Concentration (EC50) |

|---|---|

| Candida albicans | 25 µg/mL |

| Aspergillus niger | 30 µg/mL |

Case Studies

A notable case study involved the evaluation of this compound in a mouse model infected with drug-resistant Acinetobacter baumannii. The study found that treatment with the compound significantly reduced bacterial load in tissues compared to untreated controls, indicating its potential as a therapeutic agent for infections caused by resistant strains .

Another study focused on the compound's effects on Candida albicans, revealing that it not only inhibited fungal growth but also reduced biofilm formation, which is a critical factor in the pathogenicity of this organism .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Compound A and Structural Analogs

Physicochemical Properties

- Lipophilicity : Compound B’s hexyloxy group increases logP (predicted >4), whereas Compound A’s 4-methyl group results in moderate lipophilicity (logP ~2.5).

- Solubility : Compound E’s dimethoxy groups enhance aqueous solubility compared to the hydrophobic 4-methyl in Compound A .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a tetrahydrothiophene sulfone derivative (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) with an activated benzoyl chloride (e.g., 4-methylbenzoyl chloride) in anhydrous dichloromethane or THF. Triethylamine is typically used as a base to scavenge HCl. Optimization may include temperature control (0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .

- Data Example : Yields for analogous amide syntheses range from 48% to 75% depending on steric hindrance and solvent polarity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on the sulfone group’s deshielding effects. The tetrahydrothiophene-dioxide moiety shows characteristic signals: δ ~3.5–4.5 ppm (¹H, CH₂-SO₂) and δ ~55–60 ppm (¹³C, SO₂-C). The 4-methylbenzamide group exhibits aromatic protons (δ ~7.2–7.8 ppm) and a methyl singlet (δ ~2.3 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks consistent with the molecular formula (C₁₅H₁₉NO₃S: theoretical m/z 293.11). Fragmentation patterns may include loss of the sulfone group (-SO₂, ~64 Da) .

Q. How does the sulfone group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodology : Perform solubility tests in DMSO, methanol, and PBS buffer (pH 7.4). The sulfone group enhances polarity, improving aqueous solubility compared to non-oxidized thiophene analogs. Stability assays (HPLC monitoring over 24–72 hours) under varying pH (2–10) and temperatures (4–37°C) are advised. Data from related compounds suggest degradation <5% in neutral buffers at 4°C .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound, and how does the sulfone moiety impact crystal packing?

- Methodology : Use single-crystal X-ray diffraction with SHELX programs . Co-crystallization with coformers (e.g., succinic acid) may improve crystal quality. The sulfone group’s strong hydrogen-bond acceptor capacity (SO₂) often directs intermolecular interactions, leading to layered or helical packing motifs. Compare experimental data with DFT-calculated lattice energies to validate stability .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound across studies?

- Methodology : Conduct a meta-analysis of synthetic protocols and purity assessments (e.g., HPLC, elemental analysis). Variations in melting points (±5°C) may arise from polymorphic forms or residual solvents. For NMR, ensure consistent deuterated solvent use (CDCl₃ vs. DMSO-d₆) and calibration. Cross-validate with computational NMR tools (e.g., ACD/Labs) .

Q. What in vitro assays are suitable for probing the compound’s bioactivity, particularly its potential as an enzyme inhibitor or receptor modulator?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET substrates). IC₅₀ values for related benzamides range from 1–10 µM .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with tritiated antagonists. The 4-methylbenzamide moiety may mimic tyrosine residues in peptide ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.